5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine

Description

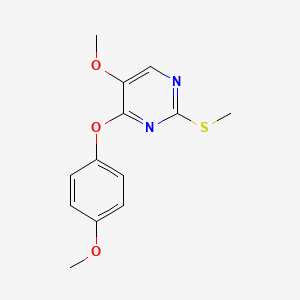

5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative characterized by:

- Methoxy groups at positions 4 and 5 of the pyrimidine ring.

- A 4-methoxyphenoxy substituent at position 2.

- A methylsulfanyl group at position 2.

This compound is of interest due to its structural complexity, which may influence electronic properties, solubility, and biological activity. Pyrimidine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name |

5-methoxy-4-(4-methoxyphenoxy)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-16-9-4-6-10(7-5-9)18-12-11(17-2)8-14-13(15-12)19-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJUICIZSPBHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with the pyrimidine core.

Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using reagents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

Substitution: Halogenated reagents, strong bases like sodium hydride, and solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives and deoxygenated products.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer, anti-viral, and anti-inflammatory agents.

Biological Studies: It can be used in studies to understand the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.

Chemical Biology: The compound can serve as a probe to study cellular processes and pathways involving pyrimidine derivatives.

Industrial Applications: It can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit enzymes involved in key biological processes, leading to therapeutic effects.

Modulating Receptors: The compound can bind to and modulate the activity of receptors, affecting cellular signaling pathways.

Interfering with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Methylsulfanyl-Containing Pyrimidines

- Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13): Features a methylsulfanyl group at position 2 and a fused thiopyranothieno ring system. Synthesized via [4+2] cyclocondensation, highlighting the versatility of methylsulfanyl groups in directing annulation reactions . The annulated structure reduces solubility compared to the target compound, which lacks fused rings.

- 6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione: Contains a methylsulfanyl group in a benzylideneamino side chain. Intramolecular N–H⋯S hydrogen bonding stabilizes the planar heterocyclic ring, a feature absent in the target compound due to its lack of amino substituents .

Methoxy-Substituted Pyrimidines

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione :

- Methyl 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate: Features a hydroxyphenyl group instead of methoxyphenoxy. The sulfanylidene group (C=S) increases hydrogen-bonding capacity compared to the methylsulfanyl group (C–S–CH₃) in the target compound .

Crystallographic and Conformational Insights

- The target compound’s 4-methoxyphenoxy group may introduce steric hindrance, affecting molecular packing.

- Dihydropyrimidines (e.g., ) exhibit non-planar rings, reducing aromaticity but enhancing interactions with biological targets like calcium channels .

Biological Activity

5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine, with the chemical formula C13H14N2O3S and CAS number 956394-32-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with methoxy and methylsulfanyl groups, which are believed to contribute to its biological activities. The presence of electron-donating groups like methoxy enhances its reactivity and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. For instance, research indicates that pyrimidines can exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of this compound on MCF-7 cells reported an IC50 value indicating potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.09 ± 0.0085 |

| Standard (e.g., 5-Fluorouracil) | MCF-7 | 17.02 |

This shows that the compound is significantly more effective than standard treatments in inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored extensively. In vitro studies have demonstrated that various substituted pyrimidines exhibit activity against a range of pathogens.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against selected bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | >256 µg/mL |

| S. aureus | >256 µg/mL |

| K. pneumoniae | >256 µg/mL |

These results indicate that while the compound shows potential, further optimization may be necessary to enhance its efficacy against specific pathogens .

Neuroprotective Effects

Emerging evidence suggests that certain pyrimidine derivatives possess neuroprotective properties , making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Neuroprotective Study Findings

In studies assessing the neuroprotective effects of pyrimidines, it was found that compounds with methoxy substitutions exhibited enhanced inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease:

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 16.00 ± 0.04% | 20.15 ± 0.44 |

This suggests that the compound may contribute to cognitive enhancement by inhibiting enzymatic breakdown of acetylcholine, thereby improving neurotransmission .

Q & A

Q. What are the recommended safety protocols for handling 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine during laboratory synthesis?

- Methodological Answer: Adhere to stringent safety measures:

- Use PPE (protective glasses, gloves, lab coats) to avoid skin/eye contact .

- Conduct reactions in a fume hood or glovebox if toxic vapors (e.g., sulfanyl groups) are released .

- Segregate chemical waste and dispose via certified biohazard waste services to prevent environmental contamination .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer:

- HPLC : Quantify purity and detect impurities; optimize mobile phase (e.g., acetonitrile/water) for polar pyrimidine derivatives .

- FTIR : Confirm functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹, sulfanyl S-H/N-H vibrations) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between methoxyphenoxy and pyrimidine rings) by growing single crystals in DMSO/EtOH .

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

- Methodological Answer:

- Step 1 : Start with 2-(methylsulfanyl)pyrimidine derivatives; introduce methoxyphenoxy groups via nucleophilic substitution (e.g., K₂CO₃ in DMF, 80°C) .

- Step 2 : Monitor reaction progress with TLC (silica gel, UV visualization).

- Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer:

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to obtain diffraction-quality crystals .

- Data Analysis : Compare bond lengths/angles with similar pyrimidine derivatives (e.g., 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) to validate stereoelectronic effects .

- Software Tools : Refine structures using SHELX or OLEX2; calculate residual density maps to confirm substituent orientations .

Q. What strategies address contradictory reactivity data under varying reaction conditions?

- Methodological Answer:

- Controlled Experiments : Systematically vary parameters (temperature, solvent polarity, catalyst loading) and monitor outcomes via LC-MS .

- DFT Calculations : Model transition states to explain discrepancies (e.g., methoxy group’s electron-donating effects stabilizing intermediates) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to identify outlier behaviors .

Q. How does the electronic nature of the methoxyphenoxy group influence nucleophilic substitution reactions?

- Methodological Answer:

- Mechanistic Study : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., para-methoxy’s +M effect reduces electrophilicity at the pyrimidine C4 position) .

- Competitive Experiments : Compare reactivity with non-methoxy analogs (e.g., 4-phenoxypyrimidines) under identical conditions .

- Spectroscopic Probes : Employ ¹³C NMR to track charge distribution changes during substitution (e.g., deshielding of pyrimidine C4 in polar aprotic solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.